molecular formula C18H19ClN4OS B3446345 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B3446345
M. Wt: 374.9 g/mol
InChI Key: OMDJAPVEUWHHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclin-dependent kinases, and proteasome.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit metastasis. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In antiviral research, it has been shown to inhibit viral replication by interfering with various stages of the viral life cycle.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments include its high potency, selectivity, and low toxicity. It has also shown good pharmacokinetic properties, including good oral bioavailability and good tissue distribution. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle it.

Future Directions

There are various future directions for research on 5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of new analogs with improved potency and selectivity. It can also be studied for its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, it can be studied for its potential use as a tool compound in various biological studies.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has shown potential therapeutic applications in various preclinical studies. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In anti-inflammatory research, it has shown potential in reducing inflammation and pain in animal models. In antiviral research, it has shown potential in inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c19-14-3-1-13(2-4-14)15-11-25-18-16(15)17(21-12-22-18)20-5-6-23-7-9-24-10-8-23/h1-4,11-12H,5-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJAPVEUWHHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
5-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

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